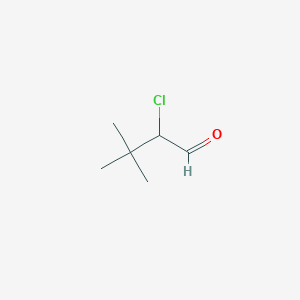
2-Chloro-3,3-dimethylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,3-dimethylbutanal is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Organic Compounds
2-Chloro-3,3-dimethylbutanal serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for further chemical transformations, making it a versatile building block in organic synthesis.
Production of Olefins
The compound can be utilized in the production of 3,3-dimethylbutene and 2,3-dimethylbutenes through dehydrochlorination processes. These olefins are valuable intermediates for producing fragrances such as acetyl-HMT (7-acetyl-1.1.3.4.4.6-hexamethyl-1.2.3.4-tetrahydro-naphthalene) . The reaction conditions typically involve heating with alkali metal hydroxides in the presence of glycol or polyglycol ethers, allowing for efficient conversion at elevated temperatures (150-250 °C) .
Synthesis of Naphthoquinone Derivatives
Recent studies have shown that this compound can be used to synthesize various naphthoquinone derivatives through reactions with substituted phenylamines . These derivatives have been characterized and exhibit potential biological activities.
Biological Activities
The biological relevance of this compound is highlighted by its role in synthesizing compounds that exhibit antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives synthesized from this compound demonstrate significant antibacterial and antifungal activities. For instance, azetidin-2-one fused quinoline derivatives synthesized from this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli . The inhibition zones measured during testing confirm the potential use of these derivatives in medical applications.
Industrial Applications
Beyond laboratory synthesis, this compound has potential industrial applications due to its chemical properties.
Fragrance Industry
As an intermediate in the synthesis of musk fragrances, this compound plays a crucial role in the fragrance industry. The ability to produce high-purity olefins such as 3,3-dimethylbutene enhances its value in creating complex fragrance formulations .
Chemical Manufacturing
The compound's reactivity allows it to be used in various chemical manufacturing processes where chlorinated compounds are required as intermediates or solvents . This characteristic makes it a candidate for broader applications in the production of specialty chemicals.
化学反応の分析
Nucleophilic Substitution Reactions
The chloro group at position 2 undergoes substitution reactions under specific conditions. Steric hindrance from the 3,3-dimethyl group favors Sₙ1 mechanisms over Sₙ2 due to hindered backside attack.
Key Reactions:
Oxidation Reactions
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.
Key Reactions:
| Reagent/Conditions | Product | Efficiency |
|---|---|---|
| KMnO₄, H₂SO₄, heat | 2-Chloro-3,3-dimethylbutanoic acid | High |
| CrO₃, H₃O⁺ | 2-Chloro-3,3-dimethylbutanoic acid | Moderate |
Reduction Reactions
The aldehyde group is reduced to a primary alcohol.
Key Reactions:
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| NaBH₄, methanol | 2-Chloro-3,3-dimethylbutanol | High |
| LiAlH₄, ether | 2-Chloro-3,3-dimethylbutanol | High |
Elimination Reactions
Under basic conditions, dehydrohalogenation occurs, forming an α,β-unsaturated aldehyde.
Key Reactions:
| Reagent/Conditions | Product | Major Pathway |
|---|---|---|
| KOH, ethanol, Δ | 3,3-Dimethylbut-2-enal | Zaitsev rule |
Nucleophilic Addition Reactions
The aldehyde group participates in nucleophilic additions, though steric effects may limit reactivity.
Key Reactions:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Grignard reagent (RMgX) | Secondary alcohol derivative | Followed by hydrolysis |
特性
CAS番号 |
13422-65-6 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.6 g/mol |
IUPAC名 |
2-chloro-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3 |
InChIキー |
XUOMQVSEWBWEBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C=O)Cl |
正規SMILES |
CC(C)(C)C(C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















